molecular formula C20H21N3O6 B14774470 Lenalidomide-acetamido-O-PEG1-propargyl

Lenalidomide-acetamido-O-PEG1-propargyl

Cat. No.: B14774470
M. Wt: 399.4 g/mol
InChI Key: BKHGBBYQPAVFEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-acetamido-O-PEG1-propargyl typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-acetamido-O-PEG1-propargyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of lenalidomide with modified functional groups, which can be used for further biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lenalidomide-acetamido-O-PEG1-propargyl is unique due to its PEG linker and propargyl group, which enhance its solubility and enable click chemistry reactions. This makes it a valuable tool in the development of targeted therapies and biochemical research .

Properties

Molecular Formula

C20H21N3O6

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-(2-prop-2-ynoxyethoxy)acetamide

InChI

InChI=1S/C20H21N3O6/c1-2-8-28-9-10-29-12-18(25)21-15-5-3-4-13-14(15)11-23(20(13)27)16-6-7-17(24)22-19(16)26/h1,3-5,16H,6-12H2,(H,21,25)(H,22,24,26)

InChI Key

BKHGBBYQPAVFEU-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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